molecular formula C9H5Cl2FN4 B148574 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine CAS No. 131468-33-2

4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine

Cat. No.: B148574
CAS No.: 131468-33-2
M. Wt: 259.06 g/mol
InChI Key: GVFNRSSFMJILLU-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

The synthesis of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.

    Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form corresponding amines and carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved .

Scientific Research Applications

4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Agriculture: It is used as a precursor for the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

    Pharmaceuticals: The compound is explored for its potential as an antitumor agent, given its ability to interfere with cellular processes in cancer cells.

    Materials Science: It is used in the development of polymer stabilizers and flame retardants, enhancing the durability and safety of materials.

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In agricultural applications, it inhibits enzymes involved in essential metabolic pathways in plants, leading to their death. In pharmaceutical research, it targets cellular pathways that are crucial for cancer cell survival and proliferation, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Similar compounds to 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine include:

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes and herbicides.

    2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine: Similar in structure but with different substitution patterns, leading to varied chemical properties and applications.

    4,6-Dichloro-2-(4-methylphenyl)-1,3,5-triazine: Used in the development of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2FN4/c10-7-14-8(11)16-9(15-7)13-6-3-1-5(12)2-4-6/h1-4H,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFNRSSFMJILLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381449
Record name 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131468-33-2
Record name 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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